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molecular formula C15H12FN3 B1604139 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine CAS No. 1001112-68-0

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1604139
M. Wt: 253.27 g/mol
InChI Key: RGQWNRLBTXGYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919488B2

Procedure details

A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser with N2 inlet adapter was charged with THF (6.0 L), methyl isonicotinate (259.1 g, 1.89 mol), and 4-fluorophenylacetone (287.5 g, 1.89 mol). Sodium methoxide (204.3 g, 3.78 mol) was added in several portions. The addition of sodium methoxide is slightly exothermic. The reaction mixture turned orange and was heated to reflux for 2 hours. After 2 hours, the absence of methyl isonicotinate and the formation of the β-diketone were verified by LC-MS. After the addition of ethanol (6 L) and acetic acid (380 mL), the temperature of the reaction mixture decreased to 45° C. The reflux condenser was then replaced with an addition funnel and hydrazine (387 g, 6.0 mol) was added drop-wise. During the addition the temperature of the reaction rose to 60° C. The reaction mixture was then stirred overnight slowly cooling to room temperature. The majority of the solvents were removed by rotary evaporation. The reaction mixture was partitioned between water (4.5 L) and ethyl acetate (4.5 L). The layers were separated and the aqueous layer extracted with ethyl acetate (4.5 L). The combined organic layers were then washed with dilute NaHCO3, brine, dried (Na2SO4), filtered and concentrated. The resulting solid was triturated with ether (2 L) and the solid isolated by filtration. The solid was washed with ether (1.5 L) until the filtrate was colorless. This process gave 190 g (40%) of the title compound. Additional material (5 g) was then isolated by column chromatography using 5% methanol:95% methylene chloride. 1H NMR (400 MHz, DMSO-D6) δ ppm 13.10 (s, 1 H), 8.44-8.60 (m, 2 H), 7.68 (d, 2 H), 7.30 (t, 2 H), 7.13 (t, 2 H), 6.62 (s, 1 H), 4.00 (s, 2 H); m/z (APCI+) for C15H12N3F 254.2 (M+H)+.
Quantity
259.1 g
Type
reactant
Reaction Step One
Quantity
287.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
204.3 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
387 g
Type
reactant
Reaction Step Six
Quantity
380 mL
Type
solvent
Reaction Step Seven
Quantity
6 L
Type
solvent
Reaction Step Seven
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](=O)[CH3:20])=[CH:14][CH:13]=1.C[O-].[Na+].[NH2:25][NH2:26]>C(O)(=O)C.C(O)C.C1COCC1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]2[NH:26][N:25]=[C:1]([C:2]3[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=3)[CH:20]=2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
259.1 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Name
Quantity
287.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(C)=O
Name
Quantity
6 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Sodium methoxide
Quantity
204.3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Step Five
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
387 g
Type
reactant
Smiles
NN
Step Seven
Name
Quantity
380 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, and reflux condenser with N2 inlet adapter
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
decreased to 45° C
CUSTOM
Type
CUSTOM
Details
The reflux condenser was then replaced with an addition funnel
ADDITION
Type
ADDITION
Details
During the addition the temperature of the reaction
CUSTOM
Type
CUSTOM
Details
rose to 60° C
CUSTOM
Type
CUSTOM
Details
The majority of the solvents were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (4.5 L) and ethyl acetate (4.5 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (4.5 L)
WASH
Type
WASH
Details
The combined organic layers were then washed with dilute NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ether (2 L)
CUSTOM
Type
CUSTOM
Details
the solid isolated by filtration
WASH
Type
WASH
Details
The solid was washed with ether (1.5 L) until the filtrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(CC2=CC(=NN2)C2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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